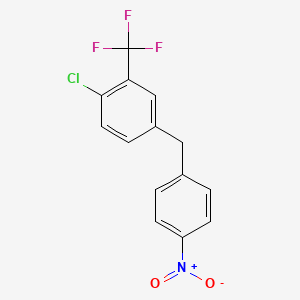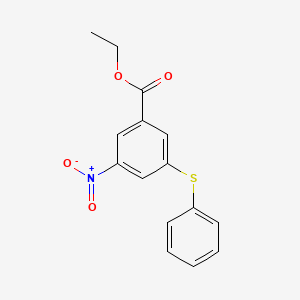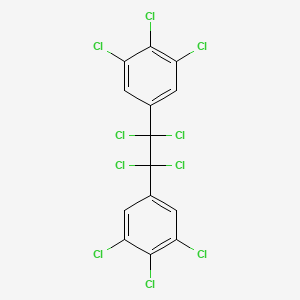
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane (TCTE) is an organochlorine compound that has been studied for its potential applications in scientific research. TCTE is a white, crystalline solid with a melting point of around 70-80°C. It is highly soluble in organic solvents and has a low volatility. TCTE has been used in the synthesis of many other compounds, including organometallics and pharmaceuticals. Its unique properties make it an attractive choice for researchers in a variety of fields.
Mécanisme D'action
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has been studied for its ability to act as a Lewis acid, which is a molecule that can accept electrons from another molecule. This property is useful in organic synthesis, as it can be used to facilitate the formation of new bonds between molecules. It has also been studied for its ability to act as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has been studied for its potential effects on biochemical and physiological processes. It has been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage. It has also been studied for its potential to act as an anti-inflammatory agent, which could be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has several advantages for use in laboratory experiments. It is highly soluble in organic solvents, making it easy to work with and store. It is also relatively non-toxic and has a low volatility, meaning it is less likely to contaminate the environment. However, it is also relatively expensive, making it less suitable for large-scale experiments.
Orientations Futures
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has many potential applications in scientific research. It could be used in the synthesis of new materials for use in biomedical and nanotechnology applications. It could also be used as a catalyst in the synthesis of organometallic compounds, which could be used in the production of pharmaceuticals, agricultural chemicals, and dyes. Additionally, its antioxidant properties could be further studied for potential therapeutic applications. Finally, its anti-inflammatory properties could be explored for the treatment of inflammatory diseases.
Méthodes De Synthèse
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane can be synthesized through a variety of methods, including Grignard reactions, Friedel-Crafts alkylation, and hydrolysis. The most common method is a Grignard reaction, in which an alkyl halide is reacted with magnesium to form an organomagnesium compound which is then reacted with an aldehyde or ketone to form the desired product. The reaction is usually carried out in an inert atmosphere and the product purified by recrystallization.
Applications De Recherche Scientifique
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane has been used in a variety of scientific research applications, including organic synthesis and materials science. It has been used as a reagent in the synthesis of organometallic compounds, which are used in the production of pharmaceuticals, agricultural chemicals, and dyes. It has also been used in the synthesis of polymers and other materials for use in biomedical and nanotechnology applications.
Propriétés
IUPAC Name |
1,2,3-trichloro-5-[1,1,2,2-tetrachloro-2-(3,4,5-trichlorophenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl10/c15-7-1-5(2-8(16)11(7)19)13(21,22)14(23,24)6-3-9(17)12(20)10(18)4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVHOPSQSBVWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(C(C2=CC(=C(C(=C2)Cl)Cl)Cl)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachloro-1,2-bis(3,4,5-trichlophenyl)ethane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





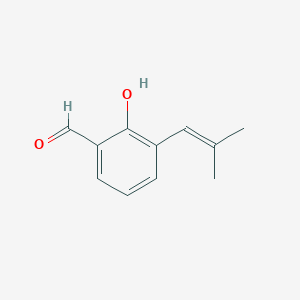




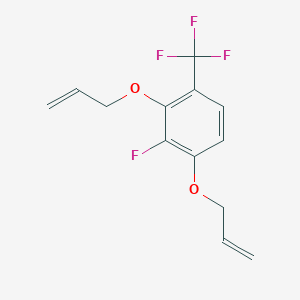
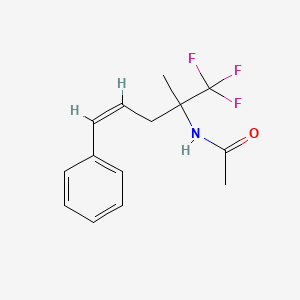
![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)
